molecular formula C18H29N3O B7918246 (S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one

(S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one

Cat. No.: B7918246
M. Wt: 303.4 g/mol
InChI Key: WTCGRYPKYZKMFN-DOTOQJQBSA-N
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Description

(S)-2-Amino-1-[®-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one is a complex organic compound that features a piperidine ring, an amino group, and a benzyl-isopropyl-amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-[®-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one typically involves multiple steps, starting from readily available precursors. One common approach is the ring-opening reaction of epoxides with amines, which provides β-amino alcohols in high yields with excellent regioselectivity . This method can be adapted to introduce the necessary functional groups into the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, solvent-free conditions, and metal-free catalysts to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-[®-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite for nitrosation , cesium carbonate for carbamate synthesis , and various Lewis acids for catalyzing ring-opening reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitrosation can yield N-nitroso compounds, while carbamate synthesis can produce carbamates and ureas .

Scientific Research Applications

(S)-2-Amino-1-[®-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-[®-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    N-Benzylpiperidine: Shares the piperidine ring and benzyl group but lacks the isopropyl-amino substituent.

    2-Aminopropan-1-ol: Contains the amino and hydroxyl groups but lacks the piperidine ring and benzyl substituent.

Uniqueness

(S)-2-Amino-1-[®-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2S)-2-amino-1-[(3R)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O/c1-14(2)21(12-16-8-5-4-6-9-16)17-10-7-11-20(13-17)18(22)15(3)19/h4-6,8-9,14-15,17H,7,10-13,19H2,1-3H3/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCGRYPKYZKMFN-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2CCCN(C2)C(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H](C1)N(CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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